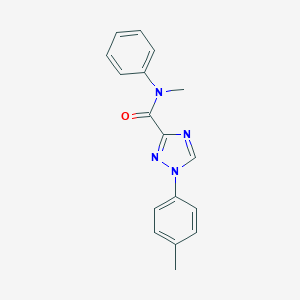
N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as MPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTC is a triazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant-like, and antinociceptive effects in animal models. This compound has also been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which are involved in the regulation of mood, anxiety, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide, including the development of new drugs for the treatment of anxiety, depression, and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.
Méthodes De Synthèse
N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide can be synthesized through various methods, including the reaction of 4-methylbenzoyl chloride with N-phenyl-N-methyl-1H-1,2,4-triazole-3-carboxamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-methylbenzylamine with N-phenyl-N-methyl-1H-1,2,4-triazole-3-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The synthesized this compound can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression. Additionally, this compound has been shown to have antinociceptive effects, indicating its potential use in the treatment of pain.
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
N-methyl-1-(4-methylphenyl)-N-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-13-8-10-15(11-9-13)21-12-18-16(19-21)17(22)20(2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
SYYOLFMFQXCJIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
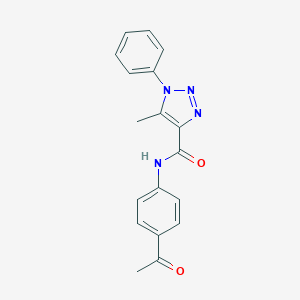
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
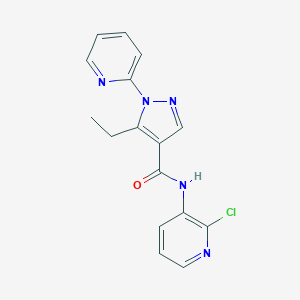



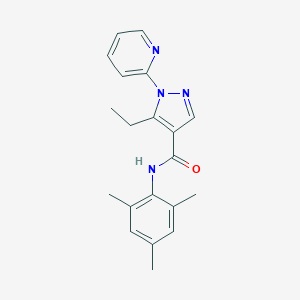
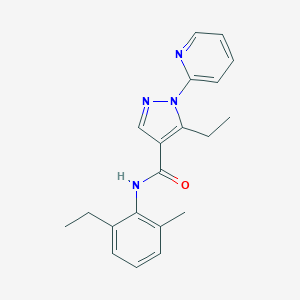
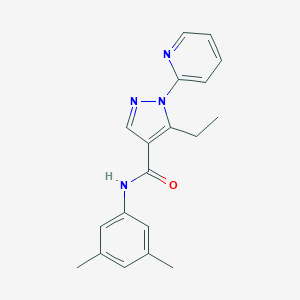
![5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278844.png)
![isopropyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278845.png)
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278846.png)
![ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278847.png)
